4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amide linkage, and methoxy substituents on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents .
The next step involves the formation of the amide linkage. This can be achieved by reacting the oxadiazole intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro or hydroxyl derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and amide linkage play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring structure and exhibits similar reactivity and applications.
Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan: Another compound with an oxadiazole ring, used in energetic materials.
Uniqueness
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted benzamide backbone and the presence of the oxadiazole ring make it a versatile compound with diverse applications .
Properties
Molecular Formula |
C14H17N5O5 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
4-amino-N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O5/c1-22-9-5-8(6-10(7-9)23-2)13(20)16-3-4-17-14(21)11-12(15)19-24-18-11/h5-7H,3-4H2,1-2H3,(H2,15,19)(H,16,20)(H,17,21) |
InChI Key |
ARNUAZLILNIEGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=NON=C2N)OC |
Origin of Product |
United States |
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